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Compound of Interest

Compound Name: 3-Ethynylbenzoic acid

Cat. No.: B080161

For professionals in the fields of medicinal chemistry, organic synthesis, and materials science,
a granular understanding of a molecule's physical properties is paramount. These
characteristics govern everything from reaction kinetics and purification strategies to
bioavailability and formulation in drug development. 3-Ethynylbenzoic acid (CAS No. 10601-
99-7) is a bifunctional molecule of significant interest, serving as a versatile building block,
particularly as a linker in bioconjugation and a key component in "click chemistry" applications.
[1][2][3] This guide provides a comprehensive examination of its core physical properties,
blending established data with expert analysis to explain the causality behind its behavior. It is
designed to be a self-validating resource, empowering researchers to both understand and
empirically verify the properties of this important compound.

Core Molecular and Physical Characteristics

3-Ethynylbenzoic acid is a crystalline solid under standard conditions.[4] Its structure,
featuring a rigid benzene ring substituted with a carboxylic acid and a terminal alkyne, dictates
its physical behavior, blending the aromatic character of benzoic acid with the unique reactivity
of an ethynyl group.

A summary of its fundamental properties is presented in Table 1.

Table 1: Summary of Core Physical Properties for 3-Ethynylbenzoic Acid
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Property Value Source(s)
CAS Number 10601-99-7 [415]
Molecular Formula CoHeO2 [41[5]
Molecular Weight 146.14 g/mol [41[5]

White to off-white
Appearance ] ) [4]
powder/crystalline solid

Melting Point 164-171 °C [4]

Storage Temperature 2-8 °C (Refrigerated) [41[6]

Thermal Properties: Melting Point and Thermal Stability

The relatively high melting point of 164-171 °C is indicative of strong intermolecular forces
within the crystal lattice.[4] Detailed crystallographic studies reveal that molecules of 3-
ethynylbenzoic acid form classic acid-acid inversion dimers through pairs of O—H---O
hydrogen bonds.[7] This robust hydrogen bonding network is the primary contributor to the
thermal energy required to transition the substance from a solid to a liquid state.

An experimental boiling point for 3-ethynylbenzoic acid is not reported in the literature. This is
common for many functionalized benzoic acids, which tend to undergo thermal decomposition
before boiling at atmospheric pressure. The primary mechanism of degradation for benzoic
acids at high temperatures is decarboxylation.[8] While benzoic acid itself is stable up to 300
°C, its derivatives often decompose between 200-250 °C.[8] It is therefore highly probable that
3-ethynylbenzoic acid will decompose upon heating above its melting point, precluding the
determination of a standard boiling point.

Solubility Profile (Predicted)

Quantitative solubility data for 3-ethynylbenzoic acid is not readily available. However, an
expert assessment can be made based on its structural components and data from analogous
compounds.

e Agueous Solubility: The parent molecule, benzoic acid, has a low solubility in water at room
temperature (3.44 g/L at 25 °C).[9] The introduction of the ethynyl group—a nonpolar,
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hydrophobic moiety—is expected to further decrease its solubility in aqueous media.
Therefore, 3-ethynylbenzoic acid is predicted to be sparingly soluble to insoluble in water.

o Organic Solvent Solubility: The aromatic ring and the alkyne group suggest good solubility in
many common organic solvents. The isomeric 4-ethynylbenzoic acid is known to be soluble
in ethanol and acetone.[10] Benzoic acid itself is soluble in acetone, ethanol, and diethyl
ether.[9] It is therefore predicted that 3-ethynylbenzoic acid will exhibit good solubility in
polar aprotic solvents (e.g., DMSO, DMF, THF, acetone) and alcohols (e.g., methanol,
ethanol), and moderate to low solubility in nonpolar solvents like hexanes.

This predicted profile underscores the necessity of empirical verification for specific
applications, as outlined in the experimental protocols section.

Acidity (pKa)

The pKa is a critical parameter for drug development, influencing a compound's absorption,
distribution, metabolism, and excretion (ADME) profile. The experimental pKa of 3-
ethynylbenzoic acid has not been reported. However, it can be reliably estimated.

The pKa of benzoic acid in water is approximately 4.20.[9] The primary determinant of this
value is the resonance stabilization of the conjugate base (benzoate). Substituents on the
benzene ring can modulate this acidity. The ethynyl group at the meta-position acts as a weak
electron-withdrawing group through induction, which helps to stabilize the negative charge of
the carboxylate anion. This stabilization should, in principle, make the acid slightly stronger
(i.e., lower its pKa) compared to benzoic acid. For comparison, the predicted pKa of the related
3-ethylbenzoic acid is 4.27, with the ethyl group being weakly electron-donating.[11] Therefore,
the pKa of 3-ethynylbenzoic acid is anticipated to be slightly lower than 4.20.

Spectroscopic and Structural Characterization

Spectroscopic data is essential for confirming the identity and purity of a compound. Below are
the key spectral features for 3-ethynylbenzoic acid, including both experimental and
anticipated data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 'H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule.
Experimental data obtained in DMSO-de confirms the structure.[7]

Table 2: Experimental *H NMR Data for 3-Ethynylbenzoic Acid (in DMSO-ds)

Chemical Shift (6,

Multiplicity Integration Assignment

ppm)
. Carboxylic Acid (-
13.22 Singlet (broad) 1H
COO H)

7.94-7.97 Multiplet 2H Aromatic (H2, H6)
7.71-7.73 Multiplet 1H Aromatic (H4)
7.53 Triplet 1H Aromatic (H5)

| 4.30 | Singlet | 1H | Acetylenic (-C=CH) |

e 13C NMR (Anticipated): Based on the structure and known values for substituted benzenes,
the following *3C NMR signals are expected.[12][13]

o Carboxylic Carbon (-COOH): ~167-172 ppm. This carbon is significantly deshielded due to
its bonding to two electronegative oxygen atoms.

o Aromatic Carbons (C1-C6): ~120-135 ppm. Six distinct signals are expected due to the
lack of symmetry. The carbon attached to the carboxylic acid (C1) and the carbon attached
to the alkyne (C3) will be distinct from the others.

o Alkynyl Carbons (-C=CH): ~80-85 ppm. Two signals are expected for the two sp-
hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum is invaluable for identifying the key functional groups.

e O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm~1. This characteristic

broadness is due to strong hydrogen bonding.
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C=C-H Stretch (Terminal Alkyne): A sharp, strong peak near 3300 cm~*. The presence of this
peak is a definitive indicator of the terminal alkyne.

C=C Stretch (Alkyne): A weak but sharp peak around 2100-2150 cm™1.

C=0 Stretch (Carboxylic Acid): A very strong, sharp peak around 1700-1725 cm™1.

C=C Stretches (Aromatic): Multiple sharp peaks in the 1450-1600 cm~1 region.

Mass Spectrometry (MS) (Anticipated)

In a typical Electron lonization (EI) mass spectrum, the following key fragments would be
expected:

e Molecular lon ([M]*): A peak at m/z = 146, corresponding to the molecular weight of the
compound.

e Loss of -OH ([M-17]%): A peak at m/z = 129, resulting from the loss of a hydroxyl radical. This
forms a stable acylium ion.

e Loss of -COOH ([M-45]*): A peak at m/z = 101, corresponding to the loss of the entire
carboxyl group, leaving the ethynylphenyl cation. This is often a significant fragment for
benzoic acids.

Experimental Protocols for Property Verification

Trustworthiness in research demands that key data can be independently verified. The
following section provides detailed, step-by-step protocols for determining the fundamental
physical properties of 3-ethynylbenzoic acid.

Melting Point Determination (Capillary Method)

This protocol is based on standard laboratory procedures for determining the melting point of a
crystalline organic solid.[14][15][16]
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Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105, a
globally recognized standard for determining solubility in water.[1][9] The same principle applies
to organic solvents.

o System Preparation: To a series of vials, add a measured volume (e.g., 2 mL) of the desired
solvent (e.g., water, ethanol, acetone).

» Addition of Solute: Add an excess amount of 3-ethynylbenzoic acid to each vial. An amount
sufficient to ensure solid material remains undissolved after equilibration is critical.[17]

o Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant
temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is
reached (typically 24-48 hours).

o Phase Separation: After equilibration, allow the vials to stand undisturbed at the same
constant temperature for at least 24 hours to allow undissolved solid to sediment.

o Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a
syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 um PTFE) to remove
any microscopic solid particles.

e Analysis: Accurately dilute the filtered solution with a suitable solvent and determine the
concentration of 3-ethynylbenzoic acid using a pre-calibrated analytical method, such as
UV-Vis spectrophotometry or HPLC.
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o Calculation: The solubility is reported as the average concentration from replicate
measurements (e.g., in g/L or mol/L).

pKa Determination (Potentiometric Titration)

This protocol follows the principles outlined in OECD Guideline 112 and standard laboratory
procedures for determining dissociation constants.[4][5][7]
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System Setup & Calibration

1. Prepare Solutions:
- Accurately weigh 3-ethynylbenzoic acid and dissolve in a
co-solvent/water mixture (if needed).
- Prepare a standardized titrant (e.g., 0.1 M NaOH).

l

2. Calibrate pH Meter:
Use standard buffers (e.g., pH 4, 7, 10)
to ensure accurate pH readings.

Titrationn Process
y

3. Titrate Sample:
Place the analyte solution in a beaker with a stir bar.
Immerse the calibrated pH electrode.

:

4. Add Titrant Incrementally:
Add small, precise volumes of NaOH titrant.
ecord the pH after each addition, allowing the reading to stabilize

\ 4

5. Continue Past Equivalence:
Continue adding titrant well past the
equivalence point (region of rapid pH change).

Data Analysis

6. Plot Titration Curve:
Graph pH (y-axis) vs. Volume of Titrant (x-axis).

\4

7. Determine Equivalence Point (V_eq):
Find the point of maximum slope on the curve
(the inflection point).

8. Find Half-Equivalence Point:
Calculate the volume at half-equivalence (V_eq/ 2),

\ 4

9. Determine pKa:
The pH of the solution at the half-equivalence point
is equal to the pKa.

Click to download full resolution via product page

Caption: Workflow for pKa Determination via Potentiometric Titration.
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Relevance and Application in Drug Development

The physical properties of 3-ethynylbenzoic acid are not merely academic; they directly
inform its utility in pharmaceutical research. The terminal alkyne functional group makes this
molecule an ideal participant in the Copper(l)-catalyzed Azide-Alkyne Cycloaddition (CUAAC)—
the most prominent example of "click chemistry".[1]

In this context, 3-ethynylbenzoic acid can be used as a bifunctional linker.

e The carboxylic acid provides a handle for attachment to a drug molecule, a peptide, or a
solid support via standard ester or amide bond formation.

» The terminal alkyne serves as the reactive partner for an azide-functionalized molecule (e.qg.,
a biological target, a fluorescent tag, or a polyethylene glycol chain), forming a highly stable
triazole linkage.[2]

This dual functionality allows for the modular and efficient construction of complex
bioconjugates and drug delivery systems, making a thorough understanding of its physical
properties essential for any researcher looking to leverage its synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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